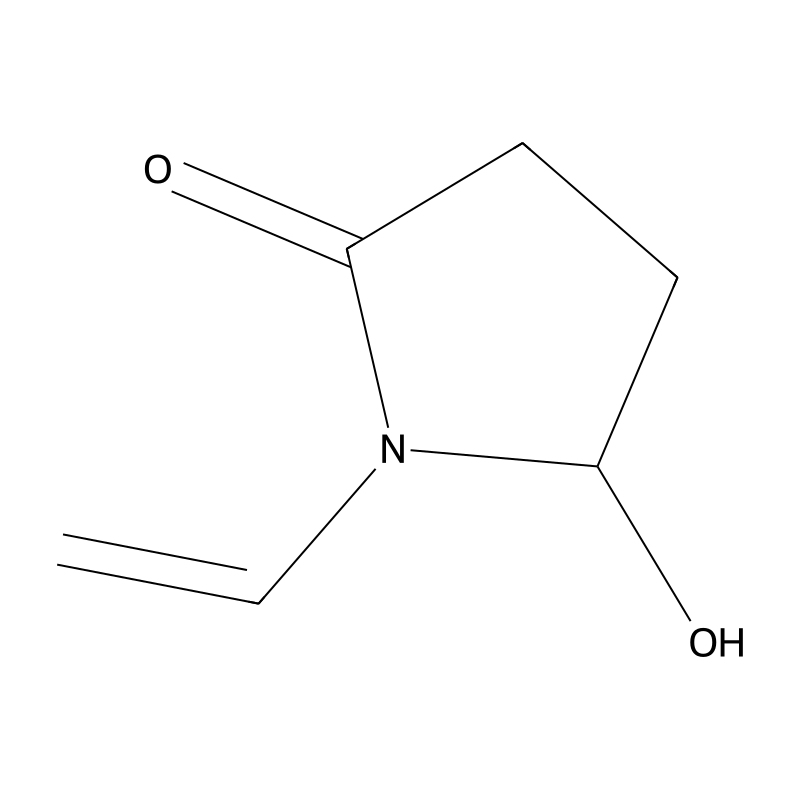

1-Ethenyl-5-hydroxypyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Scientific databases like PubChem which compile information on a vast number of chemicals do not contain any entries for "1-Ethenyl-5-hydroxypyrrolidin-2-one". PubChem:

- Scholarly search engines like Google Scholar also yield no results for this specific compound, suggesting a lack of prior research.

It is possible that "1-Ethenyl-5-hydroxypyrrolidin-2-one" is a hypothetical compound that has not yet been synthesized or studied.

If you are interested in exploring similar molecules, here are some avenues for further exploration:

- 5-Hydroxypyrrolidin-2-one: This is a real compound found in some plants and may have some research associated with it. You can find more information on PubChem. PubChem:

- Ethenes: This is a class of organic compounds containing a carbon-carbon double bond. Research on various ethenes is extensive. You can find more information on general ethenes through scientific resources.

1-Ethenyl-5-hydroxypyrrolidin-2-one, also known as 1-ethyl-5-hydroxypyrrolidin-2-one, is a pyrrolidinone derivative characterized by its unique chemical structure that includes a hydroxyl group at the 5-position and an ethenyl group at the 1-position. Its molecular formula is , and it has a molecular weight of approximately 129.16 g/mol. The compound is known for its hygroscopic nature and is slightly soluble in organic solvents such as chloroform, ethyl acetate, and methanol .

- Oxidation: This reaction can be facilitated by mild oxidizing agents like Oxone, leading to the formation of carboxylic acids.

- Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

- Substitution: Nucleophilic substitution reactions can occur using alkyl halides under basic conditions to yield various derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activities of 1-ethenyl-5-hydroxypyrrolidin-2-one are significant, particularly due to its classification as a pyrrolidine alkaloid. It exhibits a range of pharmacological effects, including:

- Antioxidant: Neutralizes free radicals, protecting cells from oxidative stress.

- Anti-inflammatory: Reduces inflammation through modulation of inflammatory pathways.

- Antibacterial and Antifungal: Inhibits the growth of various bacterial and fungal strains.

- Anticancer: Shows potential in inhibiting cancer cell proliferation.

- Neuropharmacological Effects: Influences neurotransmitter systems, potentially aiding in neuroprotection .

The synthesis of 1-ethenyl-5-hydroxypyrrolidin-2-one can be achieved through several methods:

- Ring Contraction and Functionalization: A common method involves the selective synthesis of pyrrolidin-2-ones from piperidine derivatives through ring contraction followed by deformylative functionalization.

- Use of Precursors: Industrial production often utilizes N-ethylsuccinimide as a precursor, undergoing specific reaction conditions involving hydrogen chloride and sodium tetrahydroborate in dioxane or ethanol to yield the target compound .

The applications of 1-ethenyl-5-hydroxypyrrolidin-2-one extend across various fields:

- Pharmaceuticals: Its diverse biological activities make it a candidate for drug development, particularly in treatments for inflammation, infections, and cancer.

- Agriculture: Potential use as a biopesticide due to its antibacterial and antifungal properties.

- Chemical Industry: Serves as an intermediate in the synthesis of more complex organic compounds .

Interaction studies indicate that 1-ethenyl-5-hydroxypyrrolidin-2-one interacts with various enzymes and proteins within biological systems. Its hydroxyl group allows for hydrogen bonding, enhancing its affinity towards target biomolecules. This interaction can modulate enzyme activity and influence metabolic pathways, making it relevant for biochemical research and drug design .

Several compounds share structural similarities with 1-ethenyl-5-hydroxypyrrolidin-2-one. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Hydroxypyrrolidin-2-one | Hydroxyl group at position 5 | Precursor for various pyrrolidine derivatives |

| 1-Ethylpyrrolidinone | Ethyl group at position 1 | Used primarily as a solvent and chemical intermediate |

| Pyrrolidine | Basic structure without substituents | Found in many natural products; less functionalized |

| 5-Hydroxy-1H-pyrrole | Hydroxyl group at position 5 on pyrrole ring | Exhibits distinct biological activities compared to pyrrolidine derivatives |

The uniqueness of 1-ethenyl-5-hydroxypyrrolidin-2-one lies in its specific ethenyl substitution combined with the hydroxyl group, which enhances its reactivity and biological interactions compared to other similar compounds. This structural feature contributes to its diverse applications in pharmaceuticals and agriculture .